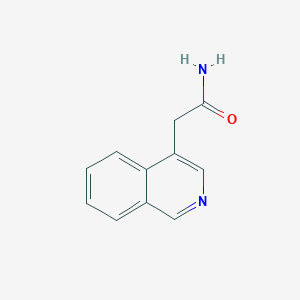

2-(Isoquinolin-4-YL)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-isoquinolin-4-ylacetamide |

InChI |

InChI=1S/C11H10N2O/c12-11(14)5-9-7-13-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2,(H2,12,14) |

InChI Key |

PQZYBIDFVZSHNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isoquinolin 4 Yl Acetamide and Its Advanced Analogues

Foundational Synthesis Pathways of the Isoquinoline (B145761) Core

The isoquinoline framework, a bicyclic system containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a common motif in natural products and pharmacologically active compounds. scispace.comrsc.org Its synthesis has been a subject of extensive research, leading to the development of several key methodologies.

Bischler–Napieralski Cyclization and Related Transformations

The Bischler-Napieralski reaction stands as a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to form the aromatic isoquinoline ring. nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates. nrochemistry.comwikipedia.org The reaction is typically carried out under refluxing acidic conditions using a dehydrating agent. nrochemistry.comwikipedia.org

Commonly employed condensing agents include phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), and zinc chloride (ZnCl2). nrochemistry.comorganic-chemistry.org The choice of reagent can influence the reaction conditions, with temperatures ranging from room temperature to 100 °C. wikipedia.org For substrates that lack electron-donating groups on the aromatic ring, a mixture of P2O5 in refluxing POCl3 is often most effective. wikipedia.org

The mechanism of the Bischler-Napieralski reaction is thought to proceed through one of two primary pathways, depending on the reaction conditions. One path involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds via a nitrilium ion intermediate. nrochemistry.comwikipedia.org The reaction is particularly effective when the benzene ring is substituted with electron-donating groups. nrochemistry.com The resulting dihydroisoquinolines can then be dehydrogenated to their corresponding isoquinoline derivatives. nrochemistry.com

| Reagent Class | Specific Reagents | Typical Conditions |

| Dehydrating/Condensing Agents | POCl₃, P₂O₅, ZnCl₂ | Refluxing in acidic medium |

| Solvents | Toluene, Xylene | High temperatures |

| Microwave-assisted | - | Superheated solvents |

Pictet–Spengler Reactions and Their Modern Variants

The Pictet-Spengler reaction is another fundamental method for constructing the isoquinoline skeleton, specifically leading to tetrahydroisoquinolines. name-reaction.comresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.org The driving force of this reaction is the formation of an electrophilic iminium ion. researchgate.net

While the traditional Pictet-Spengler reaction often requires harsh conditions, such as refluxing strong acids like hydrochloric acid or trifluoroacetic acid, modern variants have been developed that proceed under milder conditions and even without an acid catalyst in some cases. wikipedia.orgaalto.fi The reaction has proven to be highly versatile and has been successfully adapted for solid-phase combinatorial chemistry. wikipedia.org For the synthesis of isoquinolines from phenethylamines, harsher conditions are generally required compared to the synthesis of carbolines from tryptamines. wikipedia.org

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| β-phenylethylamine | Formaldehyde dimethylacetal | HCl, heat | 1,2,3,4-tetrahydroisoquinoline (B50084) researchgate.net |

| β-arylethylamine | Aldehyde or Ketone | Acid catalyst | Tetrahydroisoquinoline name-reaction.com |

Alternative Cyclization Strategies for Isoquinoline Ring Formation

Beyond the classical methods, a variety of other cyclization strategies have been developed to access the isoquinoline core, often offering improved regioselectivity and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysis has been effectively used in the synthesis of isoquinolines. One approach involves the coupling of o-iodobenzaldehyde tert-butylimine with terminal alkynes, followed by a copper-catalyzed cyclization. organic-chemistry.org Another palladium-catalyzed method involves the reaction of N-propargyl oxazolidines under microwave irradiation, which proceeds through a cascade of reductive cyclization, ring-opening, and aromatization. organic-chemistry.org

Rhodium-Catalyzed Annulation: Rhodium catalysts have been employed for the annulation of primary benzylamines with α-diazo compounds to produce isoquinolines in good yields. organic-chemistry.org Another rhodium(III)-catalyzed method involves the reaction of aromatic ketones with hydroxylamine-O-sulfonic acid and alkynes. researchgate.net

Hypervalent Iodine-Mediated Cyclization: An intramolecular oxidative cyclization of ketoximes with alkenes using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant provides a route to polysubstituted isoquinoline N-oxides. acs.org

Radical Cyclization: In cases where other methods are challenging, radical cyclization presents an alternative. This approach often requires the presence of a halogen atom on the aryl ring to facilitate the cyclization. thieme-connect.com

Transition Metal-Free Methods: Visible light has been shown to mediate the synthesis of isoquinolines from isocyanides and acyl peroxides. organic-chemistry.org Additionally, a metal-free, three-step synthesis of 1-methyleneisoquinolines from readily available starting materials has been reported. researchgate.net

Construction of the Acetamide (B32628) Moiety and its Coupling to the Isoquinoline Scaffold

Once the isoquinoline core is established, the next critical step is the introduction of the acetamide group at the C-4 position. This is typically achieved through amidation, alkylation, or acylation strategies.

Amidation Reactions and Linkage Chemistry

Amidation is a fundamental reaction in organic synthesis for forming the robust amide bond. In the context of 2-(isoquinolin-4-yl)acetamide, this involves coupling an isoquinoline-4-acetic acid derivative with an appropriate amine or, alternatively, reacting a 4-(halomethyl)isoquinoline with an acetamide nucleophile.

A variety of reagents and methods are available for direct amidation between carboxylic acids and amines. Boronic acid catalysts, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to be highly effective at room temperature. organic-chemistry.org Other methods include the use of coupling reagents like HBTU, which is particularly useful for coupling carboxylates when the corresponding carboxylic acids are unstable. organic-chemistry.org Oxidative amidation provides another route, for instance, the reaction of 2,2-dibromo-1-phenylethanone (B86434) with 2-phenylethylamine in the presence of an oxidizing agent. aurigeneservices.com A photo-induced carbamoyl (B1232498) radical cascade has also been developed for the synthesis of amide-functionalized isoquinoline derivatives. rsc.org

Alkylation and Acylation Strategies

Alkylation and acylation reactions offer alternative pathways to introduce the acetamide side chain or its precursors onto the isoquinoline ring.

Alkylation: The C-4 position of the isoquinoline ring can be alkylated using various methods. A metal-free approach describes the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. researchgate.net This reaction proceeds through a temporary dearomatization strategy. researchgate.net Another method involves the reaction of isoquinoline with alkenyl boronates and an acylating reagent, which leads to alkylated, dearomatized heterocycles. researchgate.net

Acylation: Acylation of the isoquinoline ring can be achieved through transition metal-free methods. A cross-dehydrogenative coupling (CDC) reaction using aldehydes as the acylating agent in the presence of an oxidant like K2S2O8 has been developed. nih.gov This method provides a direct way to introduce an acyl group onto the electron-deficient isoquinoline ring. nih.gov Another oxidative CDC strategy employs arylmethanols as the acylating agents. organic-chemistry.org

| Reaction Type | Key Reagents/Catalysts | Substrates |

| Alkylation | Benzoic acid, vinyl ketones | Isoquinolines researchgate.net |

| Alkylation | Alkenyl boronates, acylating reagents | Isoquinoline researchgate.net |

| Acylation | Aldehydes, K₂S₂O₈ | Isoquinolines nih.gov |

| Acylation | Arylmethanols, K₂S₂O₈ | Quinolines and Isoquinolines organic-chemistry.org |

Based on a thorough review of scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The synthetic methodologies detailed in the user's request, specifically concerning Multicomponent Reactions (MCRs) like the Ugi-4CR and subsequent copper-catalyzed annulations, are scientifically documented for the synthesis of a different constitutional isomer, namely 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide and its derivatives.

The provided outline is centered on building the isoquinoline ring system through a Ugi reaction followed by an intramolecular cyclization. This strategy results in a molecule where the acetamide group is attached to the nitrogen atom at position 2 of the isoquinoline core.

The synthesis of the requested compound, This compound , where the acetamide group is attached to the carbon at position 4, follows a different synthetic logic. Plausible routes found in the literature for creating a carbon-substituent bond at the C4 position of an isoquinoline include methods such as palladium-catalyzed cross-coupling reactions scispace.com. For instance, tert-butyl 2-(isoquinolin-4-yl)acetate has been synthesized via the palladium-catalyzed α-arylation of a chloroacetate (B1199739) with a 4-haloisoquinoline scispace.com. This ester could then theoretically be converted to the target acetamide.

However, no literature found through the search process describes the synthesis of this compound using the Ugi-4CR, copper-catalyzed annulation, or the other specific methodologies listed in the provided outline. Therefore, generating an article that is both scientifically accurate for the target compound and strictly adherent to the requested structure is not feasible. The fundamental synthetic pathways are mismatched.

Advanced Spectroscopic and Structural Characterization of 2 Isoquinolin 4 Yl Acetamide

Nuclear Magnetic Resonance (NMR) SpectroscopySpecific ¹H NMR and ¹³C NMR data for the assignment of protons and carbons of 2-(Isoquinolin-4-YL)acetamide are not published in the reviewed sources. Consequently, data tables for one-dimensional NMR could not be generated.

Similarly, experimental data from two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which are essential for the complete structural elucidation and confirmation of the regiochemistry of this compound, were not found in the available literature.

X-ray Diffraction Crystallography for Solid-State Structure DeterminationThere is no evidence of a single-crystal X-ray diffraction study having been performed on this compound. Therefore, information regarding its solid-state structure, unit cell parameters, and other crystallographic data is unknown.

Due to the absence of specific research findings for this compound, the requested detailed article with data tables cannot be generated.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula derived from theoretical calculations. For a newly synthesized or characterized compound, the close agreement between experimentally determined elemental percentages and the calculated theoretical values serves as a primary confirmation of its atomic constitution and purity.

The molecular formula for this compound is C₁₁H₁₀N₂O. Based on this formula, the theoretical elemental composition has been calculated. These theoretical values represent the expected percentage by mass of each element within a pure sample of the compound.

The confirmation of the empirical formula is achieved by comparing these theoretical percentages with results obtained from experimental elemental analysis. In typical practice for compounds of this nature, experimentally determined values that fall within ±0.4% of the theoretical values are considered to be in good agreement and thus confirm the proposed empirical formula.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 70.95 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.41 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.05 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.59 |

| Total | 186.214 | 100.00 |

Computational and Theoretical Investigations of 2 Isoquinolin 4 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and has become a crucial tool in chemical research for understanding the behavior of complex molecules.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govrsc.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. nih.govnih.gov

For the parent isoquinoline (B145761) core, DFT calculations at the B3LYP/6-311++G(d,p) level have determined the HOMO energy to be -5.581 eV and the LUMO energy to be 1.801 eV, resulting in an energy gap of 3.78 eV, which indicates good stability. tandfonline.com In derivatives, the introduction of different functional groups can significantly alter these values. For instance, structural modifications on isoquinoline-based chromophores through the addition of electron-withdrawing groups have been shown to reduce the energy gap, in some cases to as low as 2.742 eV, thereby increasing the molecule's reactivity. nih.gov

The charge distribution across the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-deficient regions. These maps are crucial for predicting sites for electrophilic and nucleophilic attacks. In quinoline (B57606) and isoquinoline derivatives, MEP analysis typically reveals negative potential (electron-rich regions) around the nitrogen atom, making it a likely site for electrophilic attack and hydrogen bonding. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Isoquinoline | -5.581 | 1.801 | 3.78 | tandfonline.com |

| MPBIR (Reference Chromophore) | -5.762 | -1.938 | 3.824 | nih.gov |

| MPBID4 (Derivative) | -6.225 | -3.146 | 3.079 | nih.gov |

| MPBID4' (Derivative) | -6.046 | -3.304 | 2.742 | nih.gov |

DFT calculations are a reliable method for predicting vibrational spectra (FT-IR and Raman) and NMR chemical shifts. Theoretical calculations of vibrational frequencies for isoquinoline and its derivatives, often performed using the B3LYP method, show good agreement with experimental data after applying a scaling factor. researchgate.netnih.gov For instance, a study on 2-chloroquinoline-3-carboxaldehyde using the B3LYP/6–311++ G (d, p) basis set demonstrated a strong correlation between calculated and experimentally observed vibrational frequencies. nih.gov Similarly, the theoretical UV-Vis absorption spectrum of isoquinoline has been corroborated by experimental findings. tandfonline.com These computational predictions are invaluable for assigning spectral bands and understanding the structural characteristics of new compounds. researchgate.net

Global and local reactivity descriptors derived from DFT calculations help predict the chemical behavior of molecules. Global descriptors, calculated from HOMO and LUMO energies, include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov For isoquinoline, the chemical hardness has been calculated at 1.89 eV, suggesting significant stability. tandfonline.com

Local reactivity is analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net For the isoquinoline nucleus, studies on regioselectivity indicate that positions C5 and C8 are typically the most susceptible to attack, a prediction that aligns with experimental observations. researchgate.net These descriptors provide a theoretical framework for understanding and predicting the outcomes of chemical reactions involving the isoquinoline scaffold.

| Compound | Chemical Hardness (η) (eV) | Global Softness (S) (eV-1) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|

| Quinoline-1,3-benzodioxole chalcone | 2.86 | 0.18 | 3.50 | nih.gov |

| MPBID5 (Derivative) | 1.989 | - | - | nih.gov |

| MPBID4' (Derivative) | - | 0.365 | - | nih.gov |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Derivatives of isoquinoline have been investigated as inhibitors for a wide range of biological targets. Docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand within the protein's active site.

For example, various isoquinoline derivatives have been docked against the SARS-CoV-2 main protease (MPRO), a key enzyme in viral replication. eurekaselect.com These studies show that the isoquinoline core can interact with crucial catalytic residues of the enzyme. Similarly, quinoline-carboxamide derivatives have been docked into the allosteric site of the P2X7 receptor, an important target in cancer and inflammation. nih.gov The docking poses revealed hydrogen bonding between the ligand's nitrogen and oxygen atoms and key residues like Lys630, Lys443, and Tyr628. nih.gov Other studies have explored quinoline derivatives as inhibitors of HIV reverse transcriptase, where interactions with the enzyme's non-nucleoside inhibitor binding pocket were analyzed. nih.gov

Molecular docking simulations provide a score that estimates the binding affinity (often expressed as Gibbs free energy of binding, ΔGbind, in kcal/mol) between a ligand and its target protein. A lower (more negative) binding energy value indicates a stronger and more stable interaction. openmedicinalchemistryjournal.com

Docking studies on various isoquinoline and quinoline derivatives have reported promising binding affinities against several targets. For instance, novel thiophenyl thiazolyl-pyridine hybrids targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase showed binding energies comparable to the known inhibitor erlotinib (B232) (S = -21.9889 Kcal/mol). mdpi.com In another study, conjugates of indolo[2,3-b]quinoline targeting topoisomerase II demonstrated Gibbs free energy of binding ranging from -8.3 to -9.3 kcal/mol. mdpi.com The binding affinity for 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a ranged from -5.3 to -6.1 Kcal/mol. nih.gov These predicted affinities are crucial for prioritizing compounds for further experimental testing.

Ligand efficiency (LE) is another important metric, which relates the binding energy to the size of the molecule (number of heavy atoms). It helps in identifying small compounds that have strong binding interactions, making them efficient starting points for drug development.

| Compound/Derivative Series | Biological Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Indolo[2,3-b]quinoline Conjugates | Topoisomerase II | -8.3 to -9.3 | mdpi.com |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | Anticancer Peptide CB1a | -5.3 to -6.1 | nih.gov |

| Quinoline-Carboxamide (Analogue 1d) | P2X7 Receptor | -7.07 | nih.gov |

| Quinoline-Carboxamide (Analogue 2g) | P2X7 Receptor | -7.1 | nih.gov |

| Quinoline Derivative (Compound 4) | HIV Reverse Transcriptase | -10.675 (Docking Score) | nih.gov |

| Isoquercetin (Natural Flavonoid) | COVID-19 3CLpro | -6.74 | openmedicinalchemistryjournal.com |

Based on a comprehensive search of available scientific literature, there is currently a lack of specific published research focusing on the detailed computational and theoretical investigations of 2-(Isoquinolin-4-YL)acetamide as required by the provided outline.

The existing research primarily details the synthesis and properties of different isomers, such as isoquinolin-1-yl, isoquinolin-2-yl, and isoquinolin-3-yl derivatives, or related but structurally distinct compounds. nih.govacs.orgscholarsresearchlibrary.com Consequently, specific data regarding the reaction mechanism elucidation, transition state analysis, energy landscapes, regioselectivity predictions, and in silico pharmacokinetic and pharmacodynamic property predictions for this compound are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested sections and subsections (4.3.1, 4.3.2, and 4.4) for the specified compound, this compound, without resorting to speculation or including data from irrelevant compounds, which would violate the core instructions of this task. Further computational studies are required to be published on this specific molecule to provide the necessary data for such an analysis.

Reactivity and Chemical Transformations of 2 Isoquinolin 4 Yl Acetamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Isoquinoline (B145761) Ring

Electrophilic Aromatic Substitution (EAS)

The isoquinoline ring is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. Electrophilic substitution on the unsubstituted isoquinoline ring typically occurs on the benzene portion, favoring positions 5 and 8.

In the context of 2-(isoquinolin-4-yl)acetamide, the acetamido group at C4 would direct incoming electrophiles to the positions ortho and para to it. The positions ortho to C4 are C3 and C5, and the para position is C8. Therefore, electrophilic substitution is expected to occur preferentially at these positions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine (B92270) ring of isoquinoline is electron-deficient and therefore more susceptible to nucleophilic attack than the benzene ring. Nucleophilic substitution on the unsubstituted isoquinoline ring occurs preferentially at the C1 position. shahucollegelatur.org.in

The presence of an amino or acetamido group can influence the susceptibility of the ring to nucleophilic attack. In the case of 4-aminoquinoline derivatives, nucleophilic aromatic substitution has been well-documented, often involving the displacement of a leaving group at the 4-position. nih.govnih.gov While this compound does not have a leaving group at a position typically susceptible to SNAr on the isoquinoline ring, the electron-donating nature of the acetamido group would likely disfavor nucleophilic attack on the pyridine ring compared to an unsubstituted isoquinoline.

However, if a good leaving group were present at a suitable position, such as C1 or C3, nucleophilic substitution could be a viable reaction pathway. For instance, the Chichibabin amination of isoquinoline with sodium amide in liquid ammonia yields 1-aminoisoquinoline. shahucollegelatur.org.in

Transformations of the Acetamide (B32628) Group (e.g., Hydrolysis)

The acetamide group of this compound can undergo hydrolysis under either acidic or basic conditions to yield 4-aminoisoquinoline and acetic acid. nih.govnih.govyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is followed by proton transfer and elimination of 4-aminoisoquinoline.

Base-Promoted Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetamide group, forming a tetrahedral intermediate. youtube.com Subsequent elimination of the 4-aminoisoquinolinyl anion, which is a poor leaving group, is less favorable. A more likely pathway involves the deprotonation of the amide N-H, followed by intramolecular rearrangement or attack by a hydroxide ion. The final products are 4-aminoisoquinoline and an acetate salt. youtube.com

The hydrolysis of acetamide can also be catalyzed by enzymes. nih.gov

Ring Opening and Ring Contraction/Expansion Reactions (if applicable)

Oxidation and Reduction Pathways

Oxidation

The oxidation of the isoquinoline ring system can be complex and is influenced by the substituents present. shahucollegelatur.org.in For unsubstituted isoquinoline, oxidation is generally difficult and can lead to ring cleavage under vigorous conditions. pharmaguideline.com The presence of an amino group, such as in 4-aminoisoquinoline (the hydrolysis product of the target molecule), can direct the oxidation to either the benzene or pyridine ring depending on the reaction conditions. For instance, the oxidation of 5-aminoisoquinoline with potassium permanganate (KMnO₄) affects only the benzene ring. shahucollegelatur.org.in It is conceivable that the acetamido group in this compound would similarly influence the outcome of oxidation reactions.

Reduction

The isoquinoline ring can be reduced under various conditions to yield dihydro- and tetrahydroisoquinoline derivatives. pharmaguideline.com

Catalytic Hydrogenation: The pyridine ring of the isoquinoline nucleus can be selectively reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) by catalytic hydrogenation. shahucollegelatur.org.iniust.ac.iryoutube.com The choice of solvent can influence the outcome, with acidic conditions often favoring the reduction of the pyridine ring. shahucollegelatur.org.in

Hydride Reagents: Reducing agents like sodium borohydride (NaBH₄) in the presence of nickel(II) chloride or zinc borohydride can also achieve the reduction of the heterocyclic ring. iust.ac.ir

The acetamide group is generally stable under these reduction conditions. Therefore, the reduction of this compound would be expected to yield 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide.

Functionalization and Derivatization Strategies

Further functionalization of this compound can be achieved at both the isoquinoline ring and the acetamide side chain.

Functionalization of the Isoquinoline Ring

As discussed in section 5.1, electrophilic substitution would be a primary method for introducing new functional groups onto the benzene ring at positions 5 and 8.

Additionally, modern cross-coupling reactions offer powerful tools for the derivatization of isoquinolines. For instance, if a halogen were introduced onto the ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira could be employed to form new carbon-carbon bonds. nih.gov A study on the synthesis of isoquinolin-2(1H)-yl-acetamides demonstrated a late-stage functionalization via a Suzuki coupling reaction. acs.org

Functionalization of the Acetamide Group

The acetamide side chain provides another handle for derivatization.

N-Alkylation/N-Arylation: The hydrogen atom on the amide nitrogen can be substituted through reactions with alkyl or aryl halides under basic conditions.

Dehydration to a Nitrile: The acetamide can potentially be dehydrated to the corresponding nitrile, 2-(isoquinolin-4-yl)acetonitrile, using dehydrating agents like phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride (TFAA).

Conversion to Thioamide: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding thioacetamide derivative.

A variety of substituted 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides have been synthesized by reacting 1,2,3,4-tetrahydroisoquinoline with the corresponding 2-chloro-N-(substituted phenyl)acetamides.

Mechanistic Studies of Specific Reactions

Detailed mechanistic studies specifically for reactions involving this compound are scarce in the literature. However, the mechanisms of the fundamental reactions discussed above are well-established for related compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The acetamido group stabilizes this intermediate when the attack is at the ortho or para positions.

Nucleophilic Acyl Substitution (Hydrolysis): The hydrolysis of the acetamide group follows a nucleophilic acyl substitution pathway, which involves the formation of a tetrahedral intermediate. nih.govacs.orglsu.edu

Catalytic Hydrogenation: The mechanism of catalytic hydrogenation involves the adsorption of the isoquinoline onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the π-system of the pyridine ring.

Further research would be necessary to elucidate the specific mechanistic details and kinetic profiles of reactions involving this compound.

Exploration of Biological Activities and Molecular Mechanisms of Isoquinoline Acetamide Derivatives

Anti-Cancer and Anti-Proliferative Activities and Mechanisms

There is no specific information available in the scientific literature regarding the anti-cancer and anti-proliferative activities of 2-(Isoquinolin-4-YL)acetamide. Research on related isoquinoline (B145761) scaffolds has shown potential in this area, but these findings cannot be directly attributed to the specific compound . semanticscholar.orgnih.govnih.gov

Inhibition of Specific Cancer Cell Lines

No data from published studies could be found that details the inhibitory effects of this compound on any specific cancer cell lines. Consequently, no data table of IC50 values or other measures of cytotoxic activity can be provided for this compound.

Disruption of Microtubule Dynamics

There are no research findings to indicate that this compound has any effect on microtubule dynamics. While some isoquinoline-based compounds have been investigated as microtubule inhibitors, this specific activity has not been reported for this compound. nih.govresearchgate.netnih.gov

Enzyme Inhibition (e.g., NUDT5)

No studies were identified that have evaluated the inhibitory activity of this compound against any enzymes, including NUDT5 (Nudix Hydrolase 5). researchgate.netnih.govfrontiersin.orgresearchgate.netbiorxiv.org Therefore, its potential as an enzyme inhibitor remains uninvestigated.

Anti-Inflammatory Mechanisms

There is a lack of specific research on the anti-inflammatory mechanisms of this compound. While some isoquinoline derivatives have been explored for their anti-inflammatory properties, no such studies have been published for this particular compound. semanticscholar.orgnih.govmdpi.com

Inhibition of Pro-Inflammatory Cytokines and Enzymes

No data is available from scientific literature regarding the effect of this compound on the production or activity of pro-inflammatory cytokines or enzymes. Its potential to act as an anti-inflammatory agent by these mechanisms has not been reported.

Anti-Microbial Properties

Isoquinoline-acetamide derivatives have demonstrated notable potential in combating various microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activities

The core structure of isoquinoline is found in many natural and synthetic compounds with antimicrobial properties. nih.gov The introduction of an acetamide (B32628) group can further enhance this activity. Research into variously functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including ester and carbamate (B1207046) derivatives, has revealed significant bactericidal activity. researchgate.net For instance, fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates of this isoquinoline scaffold have shown remarkable bactericidal effects. researchgate.net

In the realm of antifungal agents, isoquinoline derivatives have also shown promise. bioengineer.orgresearchgate.netnih.govjlu.edu.cnnih.gov Studies on novel 3-aryl-isoquinoline derivatives have demonstrated medium to excellent antifungal activity against several phytopathogenic fungi. nih.gov Specifically, a derivative featuring a naphthyl group at the C-4 position of the isoquinoline ring exhibited potent effectiveness against Alternaria solani, Alternaria alternata, and Physalospora piricola. nih.gov Another study highlighted that isoquinoline ring systems with 4-methoxy phenyl substitution at both C-3 and C-4 positions displayed significant antifungal activity against Aspergillus niger and Candida albicans, with a minimum inhibitory concentration (MIC) of 4 μM. nih.gov The isoquinolin-2(1H)-yl-acetamide scaffold has been specifically identified in compounds with antimicrobial properties. nih.gov

Table 1: Antibacterial and Antifungal Activities of Selected Isoquinoline Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Halogenated phenethyl carbamate of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Bacteria | Remarkable bactericidal activity | researchgate.net |

| 3-Aryl-isoquinoline with naphthyl at C-4 | Alternaria solani, Alternaria alternata, Physalospora piricola | Excellent fungicidal activity | nih.gov |

| Isoquinoline with 4-methoxy phenyl at C-3 and C-4 | Aspergillus niger, Candida albicans | MIC = 4 μM | nih.gov |

| Quinolone acetamide derivatives | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium | Moderate activity | researchgate.net |

Antiviral Activities (e.g., HIV-1 Reverse Transcriptase Inhibition)

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical target for antiviral drug development. nih.gov Isoquinoline and its derivatives have been investigated as potential inhibitors of this enzyme. Specifically, quinolinonyl non-diketo acid derivatives have been designed as selective inhibitors of the ribonuclease H (RNase H) function of HIV-1 RT. nih.gov Several of these compounds were found to be active at micromolar concentrations. nih.gov

One study identified N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) as a potent inhibitor of the DNA polymerase activity of HIV-1 RT, with IC50 values of 1.2 µM for RNA-dependent and 2.1 µM for DNA-dependent polymerase activities. nih.gov This compound exhibited a noncompetitive mode of inhibition with respect to dTTP. nih.gov Furthermore, benzisothiazolone derivatives have been identified as multifunctional inhibitors of both the DNA polymerase and RNase H activities of HIV-1 RT, with some compounds showing antiviral activity with effective concentrations in the low micromolar range. mdpi.com

Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity of Selected Acetamide and Isoquinoline Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) | HIV-1 RT (RNA-dependent DNA polymerase) | 1.2 | nih.gov |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) | HIV-1 RT (DNA-dependent DNA polymerase) | 2.1 | nih.gov |

| Quinolinonyl non-diketo acid derivative (Compound 4o) | HIV-1 RT RNase H | ~1.5 | nih.gov |

| Quinolinonyl non-diketo acid derivative (Compound 5o) | HIV-1 RT RNase H | ~1.5 | nih.gov |

| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | HIV-1 RT DNA polymerase & RNase H | 1-6 | mdpi.com |

| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | HIV-1 RT DNA polymerase & RNase H | 1-6 | mdpi.com |

Neurological and Central Nervous System Activities

Derivatives of isoquinoline-acetamide have shown significant interactions with key enzymes and receptors in the central nervous system, suggesting their potential as modulators of neurological functions.

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of monoamine neurotransmitters and are targets for the treatment of depression and neurodegenerative disorders. A variety of isoquinoline derivatives have been evaluated as inhibitors of these enzymes. researchgate.netresearchgate.netnih.govnih.govmdpi.com For instance, a series of N-methylisoquinolinium ions were found to be potent and competitive inhibitors of MAO-A, with N-methyl-6-methoxyisoquinolinium ion showing an IC50 of 0.81 µM. researchgate.net

Other studies have focused on MAO-B inhibition. 4-(2-Methyloxazol-4-yl)benzenesulfonamide, synthesized from a bromoacetyl-benzenesulfonamide and acetamide, was identified as a selective MAO-B inhibitor with an IC50 value of 3.47 µM, compared to its weaker inhibition of MAO-A (IC50 = 43.3 µM). mdpi.com Benzylamine-sulphonamide derivatives have also been synthesized and shown to selectively inhibit MAO-B, with some compounds exhibiting IC50 values as low as 0.041 µM. nih.gov

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Isoquinoline and Related Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-methyl-6-methoxyisoquinolinium ion | MAO-A | 0.81 | researchgate.net |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | mdpi.com |

| N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | MAO-B | 0.041 | nih.gov |

| 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide | MAO-B | 0.065 | nih.gov |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease. mdpi.com Several isoquinoline alkaloids have been investigated for their cholinesterase inhibitory potential. nih.govresearchgate.net Berberine, an isoquinoline alkaloid, has demonstrated potent inhibition of AChE with an IC50 value of 0.72 µg/mL. researchgate.net Some benzylisoquinoline alkaloids have shown promising inhibitory activity against human butyrylcholinesterase (HuBuChE). nih.gov For example, (+)-Canadaline inhibited both AChE and BChE with IC50 values of 20.1 µM and 85.2 µM, respectively. researchgate.net

Table 4: Cholinesterase Inhibitory Activity of Selected Isoquinoline Alkaloids

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Berberine | AChE | 0.72 (µg/mL) | researchgate.net |

| Palmatine | AChE | 6.29 (µg/mL) | researchgate.net |

| (+)-Canadaline | AChE | 20.1 | researchgate.net |

| (+)-Canadaline | BChE | 85.2 | researchgate.net |

| (+)-Canadine | AChE | 12.4 | researchgate.net |

| (+/-)-Corycavidine | BChE | 46.2 | researchgate.net |

Dopamine (B1211576) Receptor Modulation (e.g., D3 Receptor Agonism)

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of various neurological and psychiatric disorders. nih.govnih.govbindingdb.orgresearchgate.net Tetrahydroisoquinoline derivatives have been identified as having high affinity and selectivity for the dopamine D3 receptor. nih.gov For instance, a tetrahydroisoquinoline derivative with a 7-CF3SO2O- substituent and a 3-indolylpropenamido group showed a high D3 receptor affinity (pKi of 8.4) and was 150-fold more selective for the D3 receptor over the D2 receptor. nih.gov The structure-activity relationship for D3 receptor antagonists often involves an extended aryl amide, a specific linker chain length, and a terminal aryl ring system, such as a 5-CN isoquinoline, to enhance selectivity over the D2 receptor. nih.govnih.gov

Table 5: Dopamine Receptor Binding Affinity of Selected Isoquinoline Derivatives

| Compound Type | Receptor | Binding Affinity (pKi) | Selectivity (D3 vs D2) | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinoline derivative (Compound 31) | D3 | 8.4 | 150-fold | nih.gov |

| Dihydroquinolin-2(1H)-one derivative (Compound 6) | D2 | < 0.3 nM (Ki) | >50-fold (D2 vs D3) | researchgate.net |

| Dihydroquinolin-2(1H)-one derivative (Compound 7) | D2 | < 0.3 nM (Ki) | >50-fold (D2 vs D3) | researchgate.net |

Phosphodiesterase (PDE) Inhibition (e.g., PDE-4, PDE10A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a range of disorders, including inflammatory diseases, neurodegenerative conditions, and psychiatric illnesses. The isoquinoline-acetamide scaffold has been investigated for its potential to yield potent and selective PDE inhibitors.

While direct studies on this compound as a PDE inhibitor are not extensively documented in publicly available research, the broader class of isoquinoline derivatives has shown significant promise in this area. For instance, drotaverine, an isoquinoline alkaloid, is known to be a phosphodiesterase-4 (PDE4) inhibitor, which contributes to its use in alleviating smooth muscle spasms. drugbank.com

PDE4 Inhibition: PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. This mechanism is the basis for the therapeutic use of PDE4 inhibitors in conditions like chronic obstructive pulmonary disease (COPD) and psoriasis. The structural features of isoquinoline-acetamide derivatives make them attractive candidates for the design of novel PDE4 inhibitors.

PDE10A Inhibition: PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and cognition. Inhibition of PDE10A has been explored as a potential treatment for schizophrenia and other neuropsychiatric disorders. researchgate.net The isoquinoline core can be functionalized to interact with the active site of PDE10A, offering a potential avenue for the development of new central nervous system (CNS) therapies.

The exploration of isoquinoline-acetamide derivatives as PDE inhibitors is an active area of research, with the potential to yield novel therapeutic agents with improved efficacy and side-effect profiles.

Antimalarial Mechanisms

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial agents with novel mechanisms of action. The quinoline (B57606) and isoquinoline ring systems are cornerstones of antimalarial drug discovery, with chloroquine (B1663885) being a historically significant example.

Research into isoquinoline-acetamide derivatives has revealed their potential as antimalarial agents. For example, a series of isoquinoline phenyl and isoquinoline-triazole derivatives have been synthesized and evaluated for their antiplasmodial activity. researchgate.netsemanticscholar.org One isoquinoline phenyl derivative, compound 6 , demonstrated notable activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of P. falciparum. researchgate.net Similarly, an isoquinoline-triazole derivative, compound 15 , was found to be particularly effective against the resistant strain. researchgate.net

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. nih.govnih.gov The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline-containing drugs are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. nih.gov It is plausible that isoquinoline-acetamide derivatives exert their antimalarial effect through a similar mechanism.

Further studies are needed to fully elucidate the specific molecular targets and mechanisms of action of these compounds, which could pave the way for the development of new and effective treatments for malaria.

Smooth Muscle Relaxant Activity

Isoquinoline alkaloids have a long history of use for their smooth muscle relaxant properties. nih.govresearchgate.net Papaverine, a benzylisoquinoline alkaloid, is a well-known vasodilator and smooth muscle relaxant. researchgate.net The mechanism of action for many of these compounds involves the inhibition of phosphodiesterases, particularly PDE4, leading to an increase in intracellular cAMP and subsequent muscle relaxation. drugbank.com

Studies on various isoquinoline derivatives have demonstrated their ability to relax smooth muscle tissues from different organs, including the gastrointestinal tract and blood vessels. nih.govresearchgate.net For instance, certain 1,1-disubstituted 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have shown the ability to alter the spontaneous contractile activity of gastric smooth muscles. researchgate.net The structural similarity of this compound to these known smooth muscle relaxants suggests that it and its derivatives may also possess this activity. The acetamide side chain could be modified to optimize interactions with target receptors or enzymes involved in smooth muscle contraction.

Receptor Binding and Target Identification Studies

The biological activities of isoquinoline-acetamide derivatives are a result of their interaction with specific molecular targets, including receptors, enzymes, and ion channels. Identifying these targets is crucial for understanding their mechanism of action and for optimizing their therapeutic potential.

The isoquinoline scaffold is known to interact with a wide range of receptors. For example, certain isoquinoline and tetrahydroisoquinoline derivatives have been synthesized and evaluated as ligands for melatonin (B1676174) receptors (MT1 and MT2). researchgate.netnih.gov These studies have shown that the introduction of a nitrogen atom in the isoquinoline ring can influence binding affinity and functional activity at these receptors. researchgate.netnih.gov

Furthermore, the isoquinolin-2(1H)-yl-acetamide scaffold has been identified in compounds acting as P2X7 inhibitors, proteasome inhibitors, and TLR agonists. acs.orgrug.nlresearchgate.netnih.gov This highlights the versatility of this chemical framework in targeting diverse biological pathways. Receptor binding assays and other target identification techniques are essential tools for discovering the specific molecular partners of novel isoquinoline-acetamide derivatives like this compound.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For isoquinoline-acetamide derivatives, SAR studies can guide the design of analogs with improved potency, selectivity, and pharmacokinetic properties.

Several studies have explored the SAR of isoquinoline and related quinoline derivatives for various biological activities. For instance, in the context of antitumor activity, SAR studies of substituted isoquinolin-1-ones have been conducted. nih.gov These studies help in identifying key structural features required for cytotoxicity against cancer cell lines.

In the development of antimalarial agents, SAR studies on quinoline-4-carboxamide derivatives have shown that modifications to different parts of the molecule can significantly impact antiplasmodial activity and drug-like properties. acs.org Similarly, for antitubercular 2-(quinolin-4-yloxy)acetamides, SAR studies have revealed that the nature and position of substituents on the quinoline ring are critical for their antimycobacterial potency. nih.govnih.gov

For this compound, systematic modifications of the isoquinoline ring, the acetamide linker, and the terminal amide group would be necessary to establish a comprehensive SAR profile for its various potential biological activities.

Polypharmacological Activity Profiles

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized concept in drug discovery. acs.org This multi-target activity can lead to enhanced therapeutic efficacy or, conversely, to off-target side effects. The diverse range of biological activities reported for isoquinoline derivatives suggests that compounds based on this scaffold, including this compound, may exhibit polypharmacological profiles.

The isoquinoline ring is a versatile scaffold found in a wide array of clinically used drugs with diverse mechanisms of action, including anticancer agents, antihypertensives, and muscle relaxants. nih.gov This inherent promiscuity of the isoquinoline core suggests that even subtle structural modifications can significantly alter the target profile of a derivative.

Potential Research Applications and Future Directions

Rational Design of Next-Generation Isoquinoline-Acetamide Derivatives

Rational drug design, which leverages an understanding of drug-receptor interactions, is a key strategy for developing novel therapeutics. For the 2-(Isoquinolin-4-YL)acetamide scaffold, this approach would involve designing new analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future design strategies could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the isoquinoline (B145761) ring, the acetamide (B32628) side chain, and the position of substituents to understand how these changes affect biological activity. For instance, substitutions at various positions of the isoquinoline ring have been shown to influence anticancer and antimalarial activities. semanticscholar.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's "drug-likeness" without losing efficacy.

Computational Modeling: Using molecular docking simulations to predict how newly designed derivatives will bind to specific biological targets, such as enzymes or receptors. nih.gov This can guide the synthesis of compounds with a higher probability of success. For example, designing derivatives to inhibit enzymes like topoisomerases or indoleamine 2,3-dioxygenase (IDO) has been a successful strategy for other isoquinoline compounds. nih.govnih.gov

A study on 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides designed analogues based on a pharmacophoric model where the aryl rings of isoquinoline and the substituted amines acted as "wings" and the acetamide moiety formed the "body," targeting HIV-1 reverse transcriptase. scholarsresearchlibrary.com This highlights how the acetamide and isoquinoline components can be systematically varied to optimize interactions with a target.

Development of New Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com Due to their structural features, derivatives of this compound could be developed into valuable probes.

Potential applications include:

Fluorescent Probes: Attaching a fluorophore to the isoquinoline scaffold could allow for the visualization of biological processes or the localization of specific targets within cells.

Affinity-Based Probes: Immobilizing a derivative onto a solid support could be used to isolate and identify its binding partners from cell lysates, a crucial step in target identification.

Photoaffinity Labels: Incorporating a photoreactive group would enable the molecule to form a covalent bond with its biological target upon exposure to light, allowing for permanent labeling and easier identification of the target protein.

The development of such tools is essential for dissecting complex disease pathways and validating new drug targets. youtube.comnih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.gov The this compound scaffold is an ideal candidate for inclusion in HTS libraries due to its synthetic tractability and privileged structure.

Future efforts in this area could involve:

Combinatorial Library Synthesis: Creating large, diverse libraries of isoquinoline-acetamide derivatives by systematically combining different building blocks. This approach efficiently explores a vast chemical space to identify "hit" compounds. nih.gov

Phenotypic Screening: Using HTS to screen these libraries in cell-based assays that measure a specific cellular outcome (e.g., cancer cell death, inhibition of viral replication) without prior knowledge of the molecular target. nih.gov

Fragment-Based Screening: Using smaller, less complex fragments of the isoquinoline-acetamide structure to identify weak binders to a target, which can then be optimized into more potent leads.

HTS has been successfully used to screen compound libraries against viruses like influenza, identifying novel chemical classes with antiviral activity. nih.gov Applying this to a focused library of this compound derivatives could uncover new therapeutic leads for various diseases.

| HTS Approach | Description | Application for Isoquinoline-Acetamides |

|---|---|---|

| Target-Based Screening | Screening compounds against a specific, purified biological target (e.g., an enzyme). | Identify derivatives that inhibit kinases, proteases, or other enzymes implicated in disease. |

| Phenotypic Screening | Screening compounds in a cell-based or whole-organism model to find molecules that produce a desired biological effect. | Discover compounds that kill cancer cells, inhibit bacterial growth, or protect neurons from damage. mdpi.com |

| High-Content Screening (HCS) | An advanced form of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Assess the effects of derivatives on cell morphology, protein localization, and other complex cellular events. |

Exploration of New Therapeutic Avenues Based on Molecular Mechanisms

The broad pharmacological profile of the isoquinoline class suggests that this compound derivatives could be explored for a multitude of therapeutic applications. wisdomlib.orgnih.gov Initial research would focus on identifying the molecular mechanisms through which these compounds exert their effects.

Potential therapeutic areas for exploration include:

Oncology: Many isoquinoline alkaloids exhibit anticancer properties by targeting nucleic acids or inhibiting key enzymes involved in cell proliferation. amerigoscientific.comsemanticscholar.org

Infectious Diseases: The scaffold has shown promise in developing antibacterial, antifungal, antimalarial, and antiviral agents. wisdomlib.orgsemanticscholar.org For example, some isoquinolines show significant antifungal activity with MIC values as low as 4 μM. nih.gov

Neurodegenerative Diseases: Certain isoquinoline derivatives have demonstrated neuroprotective properties, making them interesting candidates for diseases like Parkinson's or Alzheimer's. rsc.org

Inflammatory Diseases: The anti-inflammatory potential of isoquinolines has been documented, suggesting utility in conditions like arthritis. amerigoscientific.comsemanticscholar.org

Advanced Mechanistic Investigations at the Molecular Level

Once a lead compound demonstrates significant biological activity, detailed mechanistic studies are crucial to understand how it works at the molecular level. For derivatives of this compound, this would involve a range of biophysical and biochemical techniques.

Key investigative methods would include:

Enzyme Kinetics: To determine the mode of inhibition for compounds that target enzymes (e.g., competitive, non-competitive).

Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics between a compound and its target protein in real-time, as demonstrated with isoquinoline-based IDO1/TDO inhibitors. nih.gov

X-ray Crystallography: To obtain a high-resolution, three-dimensional structure of a compound bound to its target, revealing the precise molecular interactions.

Cellular Thermal Shift Assay (CETSA): To confirm that a compound engages its target within intact cells.

These advanced techniques provide invaluable insights that guide further optimization of the lead compound into a clinical candidate.

Sustainable Synthesis Approaches for Isoquinoline-Acetamide Scaffolds

Traditional methods for synthesizing isoquinoline scaffolds, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions, toxic reagents, and metal catalysts, raising environmental concerns. rsc.orgrsc.org Modern chemistry is increasingly focused on developing "green" and sustainable synthetic routes.

Future research into the synthesis of this compound and its derivatives should prioritize:

Green Chemistry Principles: Employing benign solvents (like water or PEG-400), recyclable catalysts, and energy-efficient processes such as microwave irradiation. rsc.orgresearchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product, minimizing waste. researchgate.netresearchgate.net

Catalyst-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts, which are often toxic and expensive. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors for a safer, more efficient, and scalable synthesis process.

Recent innovations include ruthenium-catalyzed synthesis in PEG-400 under microwave irradiation and metal-free methods using reusable ionic liquids, which offer high yields and environmental benefits. rsc.org

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Bischler-Napieralski | Strong acids (POCl3, P2O5), high temperatures. rsc.org | Well-established, versatile. | Harsh conditions, poor atom economy, hazardous waste. rsc.org |

| Pictet-Spengler | Acid-catalyzed condensation and cyclization. nih.gov | Forms tetrahydroisoquinolines, often high yields. | Requires specific β-arylethylamines. nih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation, often with a catalyst in a green solvent. rsc.org | Rapid reaction times, high yields, energy efficient. researchgate.net | Requires specialized equipment. |

| Metal-Free Catalysis | Use of ionic liquids or organocatalysts. rsc.org | Avoids toxic heavy metals, often reusable catalysts. researchgate.net | May have a more limited substrate scope. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Isoquinolin-4-YL)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling isoquinolin-4-amine with a chlorinated acetamide derivative under basic conditions (e.g., Na₂CO₃ in dichloromethane) at room temperature. Optimization includes controlling stoichiometry, solvent choice (e.g., ethanol or dichloromethane), and reaction time to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is critical for yield improvement .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetamide backbone and isoquinoline substitution patterns. Infrared (IR) spectroscopy validates amide C=O stretches (~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (ESI/APCI) confirms molecular weight (e.g., m/z 347 [M+H]⁺ for analogous compounds) .

Q. How can researchers assess the stability and solubility of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C–60°C. Monitor degradation via HPLC and quantify solubility using shake-flask methods with UV-Vis quantification. Polar aprotic solvents (e.g., DMSO) enhance solubility for in vitro assays, while aqueous solubility can be improved via co-solvents or salt formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological targets of this compound?

- Methodological Answer : Synthesize analogs with modifications to the isoquinoline ring (e.g., halogenation) or acetamide side chain (e.g., alkyl/aryl substitutions). Test these analogs in enzyme inhibition assays (e.g., kinase panels) or receptor-binding studies. Molecular docking simulations (using software like AutoDock) can predict interactions with targets such as quinoline-binding enzymes or inflammatory mediators .

Q. What strategies resolve discrepancies in biological activity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, serum interference) or compound purity. Validate activity using orthogonal assays (e.g., fluorescence-based vs. radiometric). Control for impurities via LC-MS and repeat experiments with independently synthesized batches. Cross-reference with structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to identify conserved activity trends .

Q. How can researchers improve the bioavailability of this compound for in vivo studies?

- Methodological Answer : Modify the compound’s logP via prodrug strategies (e.g., esterification of the acetamide group) or formulation with cyclodextrins. Conduct pharmacokinetic profiling in rodent models to assess absorption and metabolism. Use microsomal stability assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the isoquinoline ring) for targeted structural optimization .

Q. What experimental approaches validate the hypothesized anti-inflammatory mechanism of this compound?

- Methodological Answer : Use LPS-induced macrophage models to measure TNF-α/IL-6 suppression via ELISA. Confirm target engagement with NF-κB luciferase reporter assays. Compare results to known inhibitors (e.g., dexamethasone) and perform siRNA knockdown of putative targets (e.g., COX-2 or IKKβ) to establish mechanistic specificity .

Data Contradiction and Validation

Q. How should conflicting spectral data (e.g., NMR shifts) between synthetic batches be addressed?

- Methodological Answer : Re-examine reaction conditions for unintended side reactions (e.g., oxidation of the isoquinoline ring). Use 2D NMR techniques (COSY, HSQC) to confirm connectivity. Compare data with literature values for analogous compounds (e.g., chlorophenyl or methoxyphenyl derivatives). Ensure deuterated solvent consistency and calibrate instruments with certified standards .

Q. What methods reconcile divergent cytotoxicity results in cancer cell lines for this compound?

- Methodological Answer : Standardize assay protocols (e.g., MTT vs. ATP-based viability assays) and cell culture conditions (e.g., serum concentration, passage number). Test across multiple cell lines (e.g., HeLa, MCF-7) and include positive controls (e.g., doxorubicin). Validate apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.